2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidinyl acetamide derivative characterized by a central bicyclic thienopyrimidine core substituted with a sulfanyl acetamide group. Key structural features include:
- 5,6-dimethyl groups on the thienopyrimidine ring, which enhance steric bulk and influence electronic properties.
- A 3-fluorophenyl group on the acetamide moiety, contributing to lipophilicity and hydrogen-bonding capabilities .
The compound’s molecular formula is C₂₂H₂₀FN₃O₂S₂, with a molecular weight of 465.54 g/mol.
Properties
Molecular Formula |
C19H18FN3O2S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H18FN3O2S2/c1-4-8-23-18(25)16-11(2)12(3)27-17(16)22-19(23)26-10-15(24)21-14-7-5-6-13(20)9-14/h4-7,9H,1,8,10H2,2-3H3,(H,21,24) |
InChI Key |
NCFCEDZOWOHZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the prop-2-en-1-yl group: This step may involve alkylation reactions using suitable alkylating agents.
Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions.
Acetylation with N-(3-fluorophenyl)acetamide: This final step involves the reaction of the intermediate with 3-fluoroaniline and acetic anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new thienopyrimidine derivatives with potential biological activities.
Biology
In biological research, it may be studied for its interactions with various biomolecules, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of “2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide” likely involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thienopyrimidine core suggests that it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural Comparisons
The compound shares a core thieno[2,3-d]pyrimidinyl scaffold with several analogs, but substituent variations lead to distinct properties. Key comparisons include:
Key Observations :
- Fluorine in the 3-fluorophenyl group (target) vs. 2-fluorophenyl () alters electronic distribution and hydrogen-bonding capacity .
Physicochemical Properties
- Solubility: The 3-fluorophenyl group in the target compound may reduce water solubility compared to non-fluorinated analogs (e.g., ’s 2-ethylphenyl) due to increased hydrophobicity. The trifluoromethyl group in further exacerbates this effect .
- Melting Points : reports a melting point of 230°C–232°C for a dichlorophenyl analog, while the target compound’s melting point is unspecified. Fluorinated analogs (e.g., ) often exhibit higher melting points due to stronger intermolecular interactions .
- Hydrogen Bonding : The acetamide’s NH and carbonyl groups facilitate hydrogen bonding, but the 3-fluorophenyl substituent may compete for hydrogen-bond acceptors, altering crystal packing compared to ethyl or isopropyl analogs .
Biological Activity
The compound 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (CAS: 510724-80-8) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 310.39 g/mol. The structure includes a thieno[2,3-d]pyrimidine core modified with a sulfanyl group and an acetamide moiety.
Biological Activity Overview
Research indicates that this compound exhibits anti-inflammatory , antimicrobial , and anticancer properties. Its biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways.
- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit the Toll-like receptor 4 (TLR4) pathway, which plays a critical role in the immune response. By modulating TLR4 activity, it can potentially reduce inflammation associated with various diseases .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment .
- Anticancer Potential : In vitro studies indicate that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests its potential as an anticancer agent .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: TLR4 Inhibition
A study focused on the TLR4 receptor highlighted that compounds structurally similar to 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide showed significant inhibitory effects on TLR4-mediated signaling pathways. The quantitative structure–activity relationship (QSAR) models developed indicated a strong correlation between structural features and biological activity .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. Results demonstrated that it inhibited the growth of Mycoplasma pneumoniae, a common respiratory pathogen. The study utilized molecular docking techniques to predict binding affinities to bacterial targets .
Data Table: Biological Activities and IC50 Values
Q & A
Q. How can target engagement be validated in cellular or in vivo models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment .
- SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to quantify binding kinetics .
- Knockdown/Rescue Experiments : Silence putative targets (CRISPR) and assess compound efficacy rescue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
